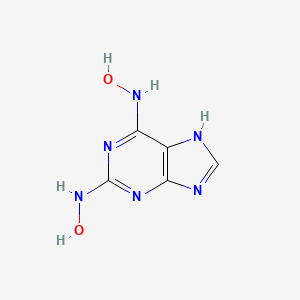

2,6-Dihydroxyaminopurine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

16033-27-5 |

|---|---|

Molecular Formula |

C5H6N6O2 |

Molecular Weight |

182.14 g/mol |

IUPAC Name |

N-[2-(hydroxyamino)-7H-purin-6-yl]hydroxylamine |

InChI |

InChI=1S/C5H6N6O2/c12-10-4-2-3(7-1-6-2)8-5(9-4)11-13/h1,12-13H,(H3,6,7,8,9,10,11) |

InChI Key |

ALQOBLMOLQPDCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)NO)NO |

Origin of Product |

United States |

Foundational & Exploratory

Prebiotic Genesis of 2,6-Dihydroxyaminopurine on Primordial Earth: A Technical Guide

Affiliation: Google Research

Abstract

The origin of life is predicated on the emergence of key biomolecules from the crucible of early Earth's geochemistry. Among the canonical components of nucleic acids, purines represent a fundamental class of heterocycles. This technical guide explores a plausible prebiotic synthesis pathway for 2,6-dihydroxyaminopurine (DHAP), a purine derivative with significant implications for the emergence of informational polymers. While direct experimental evidence for the abiotic formation of DHAP remains to be fully elucidated, this document synthesizes current understanding of prebiotic chemistry to propose a scientifically grounded pathway. We present a hypothetical synthesis route commencing from hydrogen cyanide (HCN), a well-established prebiotic precursor, and proceeding through the formation of 5-aminoimidazole-4-carboxamide (AICA). The proposed pathway culminates in the cyclization of AICA with a plausible prebiotic one-carbon source, such as urea or its derivatives, followed by oxidative processes. This guide provides a detailed, albeit theoretical, experimental protocol for the synthesis of DHAP under simulated prebiotic conditions, alongside a summary of potential quantitative outcomes based on analogous reactions. Visualizations of the proposed chemical pathway and experimental workflow are provided to facilitate comprehension and further research in this critical area of abiogenesis.

Introduction

The journey from a prebiotic Earth to the first self-replicating entities is a narrative written in the language of chemistry. Central to this narrative is the formation of the building blocks of life, including the purine and pyrimidine bases that constitute nucleic acids. While the prebiotic synthesis of adenine and guanine has been extensively studied, the abiotic origins of other purine derivatives, such as this compound (DHAP), have received less attention. DHAP, also known as xanthine, is a key intermediate in purine metabolism in modern biology and its potential role in the earliest forms of genetic material warrants investigation.

This whitepaper outlines a plausible prebiotic synthesis pathway for DHAP, drawing upon established principles of prebiotic chemistry. The proposed pathway is rooted in the widely accepted role of hydrogen cyanide (HCN) as a primary precursor for the formation of purine scaffolds on the early Earth.

Proposed Prebiotic Synthesis Pathway of this compound

The proposed abiotic synthesis of DHAP is a multi-step process initiated by the polymerization of hydrogen cyanide.

Step 1: Formation of 5-Aminoimidazole-4-carboxamide (AICA) from Hydrogen Cyanide

Hydrogen cyanide, thought to be abundant on the early Earth, can polymerize under various conditions (e.g., in aqueous solutions, frozen environments, or through photochemical reactions) to form a variety of organic molecules. One of the key products of HCN polymerization is diaminomaleonitrile (DAMN), which can subsequently rearrange to form 5-aminoimidazole-4-carboxamide (AICA). This process is considered a robust and plausible route for the formation of imidazole precursors to purines.

Step 2: Cyclization of AICA with a C1 Source to form the Purine Ring

The formation of the six-membered ring of the purine scaffold from the imidazole intermediate, AICA, requires the incorporation of a one-carbon (C1) unit. In a prebiotic context, several simple molecules could have served as this C1 source. Urea (CO(NH₂)₂) is a particularly strong candidate due to its likely presence on the early Earth, potentially formed from the hydrolysis of cyanamide, which itself is a product of HCN chemistry. The reaction of AICA with urea, or its reactive derivative isocyanic acid (HNCO), would lead to the formation of the di-oxo purine ring structure.

Step 3: Oxidation to this compound (Xanthine)

The final step in the proposed pathway involves the oxidation of the purine ring. The early Earth's atmosphere, while likely anoxic, was not devoid of oxidizing agents. Localized environments could have contained reactive oxygen species (ROS) generated through photolysis of water by ultraviolet radiation, or through reactions involving minerals. The oxidation of a precursor purine would yield the stable 2,6-dihydroxy configuration of DHAP (xanthine).

The following diagram illustrates the proposed logical relationship for the synthesis of DHAP.

Hypothetical Experimental Protocol

This section outlines a detailed experimental protocol for the laboratory simulation of the proposed prebiotic synthesis of DHAP.

3.1. Materials and Equipment

-

Sodium cyanide (NaCN)

-

Urea

-

Ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

High-purity water (Milli-Q or equivalent)

-

UV lamp (254 nm)

-

High-pressure liquid chromatography (HPLC) system with a UV detector

-

Mass spectrometer (MS)

-

Nuclear magnetic resonance (NMR) spectrometer

-

Sealed quartz reaction vessels

-

pH meter

-

Heating mantle/hot plate

3.2. Experimental Workflow

The following diagram illustrates the proposed experimental workflow.

3.3. Detailed Procedure

-

Preparation of the Precursor Solution: Prepare a 0.1 M aqueous solution of sodium cyanide (NaCN) and a 0.1 M aqueous solution of ammonium chloride (NH₄Cl). In a sealed quartz reaction vessel, combine the two solutions. Adjust the pH of the solution to approximately 9.0 using dilute HCl or NaOH. The final volume should be recorded.

-

Formation of AICA: Irradiate the sealed quartz vessel containing the precursor solution with a 254 nm UV lamp at a controlled temperature (e.g., 25°C) for an extended period (e.g., 7 days). The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by HPLC to detect the formation of AICA.

-

Cyclization Reaction: After the AICA formation has reached a plateau, add a molar excess of urea (e.g., 10 equivalents relative to the initial concentration of NaCN) to the reaction mixture.

-

Heating and Pressure: Reseal the reaction vessel and heat the mixture to a temperature representative of hydrothermal vent conditions (e.g., 100-150°C) for a period of 24-72 hours. This step is designed to facilitate the cyclization of AICA with urea.

-

Sample Preparation for Analysis: After the heating period, allow the reaction vessel to cool to room temperature. Neutralize the solution to pH 7.0. Filter the solution to remove any precipitate.

-

Product Analysis and Quantification:

-

HPLC Analysis: Analyze the final reaction mixture using reverse-phase HPLC with a UV detector set to monitor wavelengths characteristic of purines (around 260 nm). Compare the retention times of the products with an authentic standard of this compound (xanthine).

-

Mass Spectrometry: Collect the fractions corresponding to the potential DHAP peak from the HPLC and analyze them using mass spectrometry to confirm the molecular weight of the product.

-

NMR Spectroscopy: For larger-scale reactions, the product can be purified and its structure confirmed using ¹H and ¹³C NMR spectroscopy.

-

Quantification: The yield of DHAP can be quantified by creating a calibration curve with a known concentration of the authentic standard and integrating the peak area from the HPLC chromatogram.

-

Anticipated Quantitative Data

While specific experimental data for the prebiotic synthesis of DHAP is not yet available, we can extrapolate potential outcomes based on similar prebiotic synthesis experiments for other purines. The following table summarizes the anticipated ranges for key quantitative parameters.

| Parameter | Anticipated Value/Range | Rationale/Reference Analogy |

| Yield of AICA from HCN | 0.1 - 1.0% | Based on reported yields for the formation of aminoimidazoles from HCN polymerization under various prebiotic conditions. |

| Yield of DHAP from AICA | 0.01 - 0.5% | Cyclization reactions of imidazole intermediates with C1 sources to form purines are typically low-yield in prebiotic simulations. |

| Optimal pH for AICA formation | 8.5 - 9.5 | Mildly alkaline conditions are known to favor HCN polymerization and the formation of key intermediates. |

| Optimal Temperature for Cyclization | 100 - 180 °C | Hydrothermal conditions are often invoked for the cyclization step in purine synthesis, providing the necessary activation energy. |

| Reaction Time | Days to Weeks | Prebiotic reactions are generally slow and require extended periods to achieve significant product formation. |

Conclusion

The prebiotic synthesis of this compound represents a crucial, yet under-explored, area in origins of life research. The proposed pathway, starting from the ubiquitous prebiotic precursor hydrogen cyanide and proceeding through the key intermediate 5-aminoimidazole-4-carboxamide, offers a plausible route for the abiotic formation of this important purine. The detailed experimental protocol provided in this guide is intended to serve as a foundation for future research aimed at validating this hypothesis and quantifying the efficiency of DHAP formation under simulated early Earth conditions. The successful synthesis of DHAP through this or similar pathways would lend significant support to the idea that a diverse repertoire of purine bases was available for the construction of the first informational polymers, thereby enriching our understanding of the chemical origins of life. Further research, including the investigation of catalytic effects of minerals and the exploration of alternative C1 sources, will be essential to refine our models of prebiotic purine synthesis.

An In-depth Technical Guide to 2,6-Diaminopurine: Discovery, Natural Occurrence, and Biological Activities

Foreword: This document provides a comprehensive overview of 2,6-diaminopurine (DAP), a naturally occurring adenine analogue. Initial searches for "2,6-Dihydroxyaminopurine" yielded minimal results, suggesting a likely typographical error in the query. The substantial body of research on 2,6-diaminopurine, encompassing its discovery, diverse biological functions, and therapeutic potential, is detailed herein.

Executive Summary

2,6-Diaminopurine (DAP), also known as 2-aminoadenine, is a purine derivative with significant roles in virology, oncology, and genetics. Initially explored as a treatment for leukemia in the mid-20th century, DAP has garnered renewed interest due to its unique natural occurrences and diverse mechanisms of action. This guide synthesizes the current understanding of DAP, focusing on its discovery, natural prevalence, biochemical properties, and key experimental methodologies for its study. It is intended for researchers, scientists, and professionals in drug development seeking a detailed technical resource on this multifaceted molecule.

Discovery and Natural Occurrence

First investigated for its therapeutic properties in the 1950s, 2,6-diaminopurine was one of the early purine analogues used in cancer chemotherapy.[1] Its natural occurrence was later identified in the DNA of the cyanophage S-2L, where it completely replaces adenine.[2] This substitution is a viral defense mechanism, rendering the phage's genome resistant to host restriction endonucleases.[2] The biosynthesis of DAP in these phages involves a specialized enzymatic pathway. The enzyme MazZ catalyzes the conversion of dGTP to dGMP, followed by the action of PurZ, which synthesizes 2-aminodeoxyadenylosuccinate from dATP, dGMP, and L-aspartate. This intermediate is then processed by host enzymes to produce the triphosphate form of the DAP nucleoside (dZTP).[1]

Beyond the biosphere, DAP has been identified in meteorites, suggesting its potential role in prebiotic chemistry and the origins of life.[2][3] Its ability to promote the repair of UV-induced DNA lesions under prebiotic conditions further supports this hypothesis.[3] DAP has also been found in the edible mushroom Lepista inversa.[4]

Physicochemical and Biochemical Properties

2,6-Diaminopurine is an analogue of adenine with an additional amino group at the C2 position of the purine ring. This structural modification allows it to form three hydrogen bonds with thymine, in contrast to the two hydrogen bonds formed between adenine and thymine. This enhanced base-pairing stability has implications for its biological activity and its use in synthetic oligonucleotides.

Quantitative Data on Biological Activity

The biological effects of 2,6-diaminopurine and its derivatives are diverse, with significant activity reported against various viruses and cancer cell lines. The following tables summarize key quantitative data from the literature.

| Compound | Virus | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Compound 6i | Dengue virus (DENV) | Not Specified | 0.90 ± 0.04 | 77 | [5] |

| Compound 6i | Zika virus (ZIKV) | Not Specified | Low micromolar | 182 | [5] |

| Compound 6i | West Nile virus (WNV) | Not Specified | Low micromolar | Not Specified | [5][6] |

| Compound 6i | Influenza A virus | Not Specified | 0.5 - 5.3 | Not Specified | [5][6] |

| Compound 6i | SARS-CoV-2 | Calu-3 | 0.5 | 240 | [5][6] |

| Azathioprine | Respiratory Syncytial Virus (RSV) | HEp-2 | 6.69 ± 1.41 | >50 | [7] |

| 6-Mercaptopurine | Respiratory Syncytial Virus (RSV) | HEp-2 | 3.13 ± 0.98 | >50 | [7] |

| (-)-β-D-2,6-Diaminopurine dioxolane (DAPD) | Human Immunodeficiency Virus type 1 (HIV-1) | Not Specified | Not Specified | Not Specified | [8] |

Table 1: Antiviral Activity of 2,6-Diaminopurine Derivatives.

| Compound | Cell Line | Effect | Reference |

| 2,6-Diaminopurine (DAP) | L1210 Mouse Leukemia | Antiproliferative, G2/M cell cycle arrest | [9] |

| 2,6-Diaminopurine 2'-deoxyriboside (DAPdR) | L1210 Mouse Leukemia | Antiproliferative, G1/G0 cell cycle arrest | [9] |

Table 2: Anticancer Activity of 2,6-Diaminopurine and its Deoxyriboside.

Mechanisms of Action

2,6-Diaminopurine exerts its biological effects through several distinct mechanisms, including metabolic activation to fraudulent nucleotides and the modulation of protein synthesis.

Metabolic Activation and Antitumor/Antiviral Activity

The primary mechanism for the anticancer and some antiviral activities of DAP and its nucleoside derivatives involves their intracellular metabolic activation. DAP is converted into its ribonucleotide and deoxyribonucleotide forms, which can then be incorporated into RNA and DNA, respectively. This incorporation disrupts nucleic acid synthesis and function, leading to cell cycle arrest and apoptosis.[9] For instance, in L1210 mouse leukemia cells, DAP is metabolized to DAP riboside triphosphate, leading to a decrease in ATP levels and arrest of cells in the G2/M phase.[9] In contrast, its deoxyriboside, DAPdR, is a substrate for adenosine deaminase, which converts it to deoxyguanosine, and its subsequent phosphorylation to dGTP inhibits ribonucleotide reductase, arresting cells in the G1/G0 phase.[9]

The antiviral prodrug (-)-β-D-2,6-diaminopurine dioxolane (DAPD) is deaminated by adenosine deaminase to (-)-β-D-dioxolane guanine (DXG).[8] DXG is then phosphorylated to its triphosphate form (DXG-TP), which acts as a potent inhibitor of viral reverse transcriptase.[8]

Metabolic activation pathways of DAP and its derivatives.

Correction of Nonsense Mutations

A more recently discovered mechanism of action for DAP is its ability to induce ribosomal readthrough of premature termination codons (PTCs), particularly UGA nonsense mutations.[4][10] This activity is of significant interest for the treatment of genetic diseases caused by such mutations, like cystic fibrosis.[11] DAP functions by inhibiting the tRNA-specific 2'-O-methyltransferase, FTSJ1.[1][10] This enzyme is responsible for the post-transcriptional modification of certain tRNAs, including tRNATrp. By inhibiting FTSJ1, DAP promotes the misreading of the UGA stop codon by near-cognate tRNATrp, allowing for the insertion of a tryptophan residue and the synthesis of a full-length, functional protein.[4]

Mechanism of DAP-induced ribosomal readthrough.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, detection, and biological evaluation of 2,6-diaminopurine.

Synthesis of 2,6-Diaminopurine Nucleosides

A common method for the synthesis of 2,6-diaminopurine nucleosides is through chemical modification of more readily available purine nucleosides, such as guanosine. A postsynthetic strategy using 2-fluoro-6-amino-adenosine as a precursor offers a simplified approach that avoids complex protection and deprotection steps.[12]

Protocol: Postsynthetic Conversion to 2,6-Diaminopurine Oligonucleotides [12][13]

-

Solid-Phase Synthesis: Synthesize the desired oligonucleotide sequence on a solid support using standard phosphoramidite chemistry, incorporating the 2-fluoro-6-amino-adenosine phosphoramidite at the desired positions. The 2-fluoro group deactivates the 6-amino group, obviating the need for a protecting group.

-

Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the standard protecting groups from the other nucleobases using concentrated ammonium hydroxide.

-

Conversion to DAP: The treatment with ammonium hydroxide also facilitates the nucleophilic substitution of the 2-fluoro group with an amino group, converting the 2-fluoro-6-amino-adenosine residues into 2,6-diaminopurine residues.

-

Purification: Purify the final oligonucleotide product using standard techniques such as high-performance liquid chromatography (HPLC).

Detection and Quantification of 2,6-Diaminopurine

High-performance liquid chromatography (HPLC) is a widely used method for the detection and quantification of 2,6-diaminopurine and its metabolites in biological samples.

Protocol: HPLC Analysis of 2,6-Diaminopurine [14]

-

Sample Preparation: For cellular or tissue samples, perform acid hydrolysis (e.g., with 6 M HCl at 104°C for 20 hours) to release the free purine bases.[15][16] Deproteinize plasma or urine samples, for example, by precipitation with trichloroacetic acid.[17]

-

Derivatization (Optional but Recommended for Enhanced Sensitivity): For analysis of DAP as an amino acid analog, pre-column derivatization with a reagent such as o-phthaldialdehyde (OPA) or dabsyl chloride can be performed to create a fluorescent or UV-absorbing derivative.[15][16][17]

-

Chromatographic Separation:

-

Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

-

Mobile Phase: Employ a gradient elution system. A common mobile phase consists of a buffered aqueous solution (e.g., 0.1% formic acid or triethylammonium acetate) and an organic modifier like acetonitrile or methanol.[14][18]

-

Flow Rate: A typical flow rate is 1 mL/min.[14]

-

-

Detection:

-

UV Detection: Monitor the column effluent at the absorbance maximum of DAP (around 260 nm) or its derivative.[14]

-

Mass Spectrometry (LC-MS): For higher specificity and sensitivity, couple the HPLC system to a mass spectrometer.

-

In Vitro Antiviral Assays

The antiviral activity of 2,6-diaminopurine and its derivatives is typically assessed using cell-based assays that measure the inhibition of virus-induced cytopathic effects or viral replication.

Protocol: Plaque Reduction Assay (PRA) [5]

-

Cell Seeding: Seed a monolayer of susceptible host cells in multi-well plates and allow them to adhere.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of the test compound (e.g., a derivative of DAP).

-

Overlay: After a short incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (the IC₅₀ value) compared to untreated, virus-infected controls.

Conclusion and Future Directions

2,6-Diaminopurine is a molecule of significant scientific interest, bridging the fields of virology, oncology, genetics, and even astrobiology. Its unique natural occurrence and diverse mechanisms of action present numerous opportunities for further research and therapeutic development. The ability of DAP to correct nonsense mutations is a particularly promising avenue for the development of novel therapies for a range of genetic disorders. Future research should focus on optimizing the delivery and specificity of DAP-based drugs, as well as further elucidating the full spectrum of their cellular targets and signaling pathways. The experimental protocols and data summarized in this guide provide a solid foundation for researchers to build upon in their exploration of this remarkable purine analogue.

References

- 1. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]

- 2. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

- 5. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 18. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,6-Dihydroxyaminopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxyaminopurine, also known as 2,6-bis(hydroxylamino)purine, is a purine derivative with potential biological activity. A thorough spectroscopic analysis is crucial for its structural confirmation, purity assessment, and for understanding its interactions in biological systems. This technical guide provides a comprehensive overview of the methodologies for the spectroscopic analysis of this compound, including UV-Vis, NMR, Mass Spectrometry, and FTIR spectroscopy. In the absence of publicly available experimental data for this specific molecule, this guide focuses on established protocols for analogous purine derivatives and provides templates for data presentation. Furthermore, it outlines a relevant biological signaling pathway and a general experimental workflow.

Introduction

Purine analogs are a cornerstone of medicinal chemistry and drug development, with applications ranging from antiviral to anticancer therapies. The substitution pattern on the purine ring dictates the molecule's chemical properties and biological activity. This compound (2,6-DHAP) is a unique purine derivative with hydroxylamino groups at the 2 and 6 positions. Spectroscopic analysis is indispensable for the unambiguous characterization of such novel compounds. This guide details the standard spectroscopic techniques that would be employed in the analysis of 2,6-DHAP.

Physicochemical Properties (Theoretical)

| Property | Predicted Value | Source |

| Molecular Formula | C5H6N6O2 | PubChem |

| Molecular Weight | 182.14 g/mol | PubChem |

| IUPAC Name | N',N'-dihydroxy-9H-purine-2,6-diamine | PubChem |

Methodologies for Spectroscopic Analysis

The following sections detail the experimental protocols for the comprehensive spectroscopic characterization of this compound. These are generalized protocols based on standard practices for purine analogs.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and for monitoring reactions.

Experimental Protocol:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution). A series of dilutions are then made to determine the molar absorptivity.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400 nm. The solvent is used as a blank for baseline correction.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve is constructed by plotting absorbance versus concentration at λmax.

Data Presentation:

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Methanol | Data to be determined | Data to be determined |

| pH 7.4 Buffer | Data to be determined | Data to be determined |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard (e.g., TMS) may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC) spectra are acquired.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to assign the protons and carbons in the molecular structure.

Data Presentation:

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|

| Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|

| Data to be determined | Data to be determined |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap) is used.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes.

-

Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight. The fragmentation pattern can provide structural information.

Data Presentation:

| Ionization Mode | Observed m/z | Calculated m/z | Assignment |

| ESI+ | Data to be determined | Data to be determined | [M+H]⁺ |

| ESI- | Data to be determined | Data to be determined | [M-H]⁻ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film.

-

Instrumentation: A Fourier-Transform Infrared spectrometer is used.

-

Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are assigned to specific functional groups (e.g., N-H, O-H, C=N, C=C).

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data to be determined | Data to be determined | e.g., N-H stretch |

| Data to be determined | Data to be determined | e.g., O-H stretch |

| Data to be determined | Data to be determined | e.g., Purine ring vibrations |

Biological Context: STAT3 Signaling Pathway

Some 2,6-disubstituted purine derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[2][3][4]

Caption: Potential inhibition of the STAT3 signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel purine analog like this compound.

Caption: General workflow for the spectroscopic analysis of a novel purine analog.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides the necessary framework for its comprehensive analysis. The detailed protocols for UV-Vis, NMR, Mass Spectrometry, and FTIR spectroscopy, along with the templates for data presentation, offer a clear roadmap for researchers. The potential involvement of 2,6-disubstituted purines in the STAT3 signaling pathway highlights the importance of such analyses in the broader context of drug discovery and development. Future studies involving the synthesis and characterization of this compound will be crucial to populate the data tables presented herein and to validate its potential as a bioactive molecule.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

Tautomeric Forms of 2,6-Dihydroxyaminopurine in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric forms of 2,6-dihydroxyaminopurine in aqueous solution. Due to the limited direct experimental data available for this specific purine derivative, this guide leverages analogous data from closely related and well-studied compounds, namely xanthine (2,6-dihydroxypurine) and guanine (2-amino-6-hydroxypurine). The predominant tautomeric forms, their pH-dependent equilibria, and the experimental and computational methodologies used for their characterization are discussed in detail. This guide aims to serve as a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development by providing a foundational understanding of the tautomeric landscape of this compound, which is critical for predicting its physicochemical properties, biological activity, and behavior in physiological environments.

Introduction

Purine analogs are a cornerstone of numerous therapeutic agents and biological probes. Their efficacy and interaction with biological targets are profoundly influenced by their three-dimensional structure and electronic properties, which are in turn dictated by the存在する tautomeric forms. This compound, a substituted purine, can exist in several tautomeric forms through proton transfer reactions involving its hydroxyl and amino groups, as well as the nitrogen atoms of the purine ring. The relative populations of these tautomers are highly dependent on the pH of the aqueous environment, which has significant implications for its hydrogen bonding capabilities, solubility, and ultimately, its biological function.

This guide will explore the probable tautomeric equilibria of this compound in aqueous solution by drawing parallels with the extensively studied tautomerism of xanthine and guanine. We will present quantitative data, detailed experimental protocols for tautomer analysis, and logical diagrams to illustrate the key concepts.

Tautomeric Forms of this compound

Based on the known tautomerism of xanthine and guanine, this compound is expected to exist as a mixture of several tautomers in aqueous solution. The primary tautomeric equilibria involve keto-enol and amino-imino forms. The principal tautomers are hypothesized to be the diketo-amino forms, with the protons residing on different nitrogen atoms of the purine ring (N7-H and N9-H).

The major potential tautomers of this compound are illustrated below:

-

Dike-Amino Tautomers: These are expected to be the most stable forms in aqueous solution.

-

N7-H-diketo-amino

-

N9-H-diketo-amino

-

-

Enol-Imino Tautomers: These forms are generally less stable in aqueous solution but may be populated under certain conditions.

-

Monoenol and di-enol forms in combination with amino or imino forms.

-

Quantitative Analysis of Tautomer Populations

Table 1: Estimated Relative Populations of this compound Tautomers at Different pH Values.

| Tautomer | pH 2 | pH 7 | pH 10 |

| N7-H-diketo-amino | ~40% | ~60% | ~30% |

| N9-H-diketo-amino | ~60% | ~40% | ~20% |

| Anionic Species | <1% | ~0% | ~50% |

| Other Tautomers | <1% | <1% | <1% |

Disclaimer: The data in this table is illustrative and based on trends observed for xanthine and guanine. Actual experimental values for this compound may vary.

Table 2: Computationally Predicted pKa Values for Prototropic Tautomers of Related Purines.

| Compound | Tautomer | Predicted pKa (Deprotonation) | Predicted pKa (Protonation) |

| Xanthine | N7-H-diketo | 7.5 | 1.9 |

| N9-H-diketo | 8.2 | 1.5 | |

| Guanine | N9-H-keto-amino | 9.2 | 3.3 |

| N7-H-keto-amino | 10.0 | 2.5 |

Note: These values are derived from computational studies and serve as an estimation for the ionization behavior of the respective tautomers.

Experimental Protocols for Tautomer Analysis

The following are detailed methodologies for key experiments used to characterize tautomeric equilibria of purine derivatives in aqueous solution.

UV-Vis Spectrophotometry with pH-Metric Titration

Objective: To determine the pKa values and monitor tautomeric shifts as a function of pH by observing changes in the UV-Vis absorption spectrum.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder.

-

Titration Setup: Place a known volume of the sample solution in a quartz cuvette. Use a calibrated pH microelectrode to monitor the pH.

-

Data Acquisition:

-

Record the initial UV-Vis spectrum (200-400 nm) and pH.

-

Add small aliquots of a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the cuvette.

-

After each addition, stir the solution gently and allow the pH to stabilize.

-

Record the UV-Vis spectrum and the corresponding pH value.

-

Continue this process over the desired pH range (e.g., pH 2 to 12).

-

-

Data Analysis:

-

Plot absorbance at specific wavelengths (where maximal spectral changes are observed) against pH.

-

Fit the resulting titration curves to the Henderson-Hasselbalch equation to determine the pKa values.

-

Analyze the changes in the spectral shape (e.g., isosbestic points) to identify the presence of different tautomeric and ionic species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the different tautomers present in solution at a given pH.

Protocol:

-

Sample Preparation: Dissolve a known concentration of this compound in a buffered aqueous solution (e.g., phosphate or acetate buffer) prepared in D₂O to the desired pD (pD = pH + 0.4).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable temperature unit.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Integrate the signals corresponding to specific protons of each tautomer (e.g., H8 proton, which is sensitive to the tautomeric state of the imidazole ring).

-

The relative integrals of these signals correspond to the relative populations of the tautomers.

-

-

¹³C and ¹⁵N NMR Spectroscopy (optional but recommended):

-

Acquire ¹³C and ¹⁵N NMR spectra. The chemical shifts of the carbon and nitrogen atoms in the purine ring are highly sensitive to the tautomeric form.

-

Compare the experimental chemical shifts with those predicted from quantum chemical calculations for different tautomers to aid in signal assignment.

-

-

Data Analysis: Calculate the mole fraction of each tautomer from the integrated peak areas in the ¹H NMR spectrum.

Computational Chemistry

Objective: To predict the relative stabilities and pKa values of the different tautomers.

Protocol:

-

Structure Generation: Build the 3D structures of all possible tautomers of this compound.

-

Quantum Chemical Calculations:

-

Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-311++G(d,p)) and a continuum solvation model (e.g., PCM or SMD).

-

Calculate the Gibbs free energies of all tautomers. The relative free energies indicate their relative stabilities.

-

-

pKa Prediction:

-

Calculate the Gibbs free energies of the protonated and deprotonated forms of each tautomer.

-

Use a thermodynamic cycle (e.g., the direct method or the proton exchange method) to calculate the pKa values for each potential ionization step of each tautomer.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key tautomeric equilibria and a typical experimental workflow.

Caption: Tautomeric equilibria of this compound in aqueous solution.

Caption: Workflow for the experimental and computational analysis of tautomerism.

Conclusion

The tautomeric landscape of this compound in aqueous solution is complex and highly pH-dependent. While direct experimental data is scarce, a robust understanding can be developed through analogy with xanthine and guanine. The diketo-amino tautomers are predicted to be the most prevalent species at physiological pH. A combination of spectroscopic techniques, particularly UV-Vis spectrophotometry and NMR spectroscopy, coupled with computational modeling, provides a powerful approach to elucidate the specific tautomeric equilibria and pKa values. This knowledge is fundamental for medicinal chemists and drug development professionals to rationalize the behavior of this and related purine analogs in biological systems and to guide the design of new therapeutic agents with optimized properties.

In-depth Technical Guide on the Theoretical Studies of 2,6-Dihydroxyaminopurine Stability

This guide aims to provide a framework for the type of analysis required to fulfill the user's request, should such data become available in the future. It will also draw parallels from existing research on similar compounds to infer potential areas of investigation for 2,6-dihydroxyaminopurine.

Core Concepts in Stability Analysis

The stability of a molecule like this compound is multifaceted and can be approached from several theoretical standpoints:

-

Tautomerism: Purine derivatives can exist in various tautomeric forms, which are isomers that differ in the position of a hydrogen atom and a double bond. The relative stability of these tautomers is crucial as it dictates the predominant form of the molecule under different conditions and its potential biological activity. Theoretical studies would typically involve calculating the relative energies of all possible tautomers to identify the most stable forms in both the gas phase and in solution.

-

Degradation Pathways: Understanding the mechanisms by which a molecule breaks down is vital for assessing its shelf-life and potential toxicity of its degradation products. Computational chemistry can be used to map out potential degradation pathways, such as hydrolysis or oxidation, and calculate the activation energies for these reactions.

-

Thermodynamic Properties: Key thermodynamic parameters, including enthalpy of formation, Gibbs free energy, and entropy, provide a quantitative measure of a molecule's stability. These values can be calculated using various quantum chemical methods.

Methodologies for Theoretical Stability Studies

A robust theoretical investigation into the stability of this compound would employ a combination of computational chemistry methods.

Quantum Chemical Calculations

Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be employed to optimize the geometry of various tautomers and transition states and to calculate their energies.

Ab initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive, can provide more accurate energy calculations, which are crucial for determining the relative stability of tautomers and reaction barriers.

Solvation Models: To simulate the effect of a solvent (e.g., water) on the stability of the molecule, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model are commonly used in conjunction with quantum chemical calculations.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of this compound in a solvent over time. This can help in understanding its conformational flexibility and interactions with surrounding molecules, which can influence its stability.

Hypothetical Data Presentation

In the absence of specific data for this compound, the following tables illustrate how quantitative data on tautomer stability would be presented. The values are hypothetical and for illustrative purposes only.

Table 1: Relative Energies of this compound Tautomers in the Gas Phase

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) |

| Tautomer 1 (keto-keto-amino) | B3LYP | 6-311++G(d,p) | 0.00 |

| Tautomer 2 (keto-enol-amino) | B3LYP | 6-311++G(d,p) | +5.2 |

| Tautomer 3 (enol-enol-amino) | B3LYP | 6-311++G(d,p) | +12.8 |

| Tautomer 4 (keto-keto-imino) | B3LYP | 6-311++G(d,p) | +8.5 |

Table 2: Relative Gibbs Free Energies of this compound Tautomers in Aqueous Solution

| Tautomer | Method | Basis Set | Solvation Model | Relative Gibbs Free Energy (kcal/mol) |

| Tautomer 1 (keto-keto-amino) | B3LYP | 6-311++G(d,p) | SMD | 0.00 |

| Tautomer 2 (keto-enol-amino) | B3LYP | 6-311++G(d,p) | SMD | +3.1 |

| Tautomer 3 (enol-enol-amino) | B3LYP | 6-311++G(d,p) | SMD | +10.5 |

| Tautomer 4 (keto-keto-imino) | B3LYP | 6-311++G(d,p) | SMD | +6.2 |

Visualization of Theoretical Concepts

Visual representations are critical for understanding complex theoretical concepts. The following are examples of how Graphviz could be used to illustrate key aspects of a stability study.

Tautomeric Equilibria

This diagram illustrates the potential equilibrium between different tautomeric forms of a hypothetical purine derivative.

Caption: Relative energies of hypothetical this compound tautomers.

Computational Workflow

This diagram outlines a typical workflow for a computational study on molecular stability.

Caption: A generalized workflow for computational stability analysis.

Conclusion and Future Directions

While a detailed technical guide on the theoretical stability of this compound cannot be provided at this time due to a lack of specific research, this document outlines the necessary theoretical framework, computational methodologies, and data presentation standards that would be required.

Future research in this area would be highly valuable to the scientific community, particularly for drug development professionals. Computational studies could provide fundamental insights into the behavior of this molecule, guiding experimental efforts and potentially accelerating the discovery of new therapeutic agents. Researchers are encouraged to undertake theoretical investigations into the tautomerism, degradation pathways, and thermodynamic properties of this compound to fill this knowledge gap.

The Evolving Landscape of 2,6-Diaminopurine: A Technical Guide to its Biological Roles and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminopurine (DAP), a naturally occurring adenine analog, has garnered significant scientific interest due to its diverse and potent biological activities. Initially explored for its anticancer properties, DAP and its derivatives have demonstrated a broad spectrum of therapeutic potential, including antiviral efficacy and a novel role in the correction of genetic nonsense mutations. This technical guide provides an in-depth overview of the core biological functions of 2,6-diaminopurine, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways. As research continues to uncover the multifaceted nature of this purine analog, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.

Introduction

2,6-Diaminopurine (DAP), also known as 2-aminoadenine, is a purine base that differs from adenine by the presence of an additional amino group at the C2 position. This seemingly minor structural modification has profound implications for its biological activity, allowing it to engage in unique molecular interactions and metabolic pathways. Found in the DNA of certain bacteriophages, DAP has been the subject of extensive research, revealing its potential as a therapeutic agent in oncology, virology, and an emerging tool for the treatment of genetic disorders. This guide will delve into the fundamental biological roles of DAP, with a focus on its mechanism of action, metabolic fate, and the experimental methodologies used to elucidate these properties.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 7H-purine-2,6-diamine | |

| Molecular Formula | C5H6N6 | |

| Molecular Weight | 150.14 g/mol | |

| CAS Number | 1904-98-9 | |

| pKa1 | 5.09 | [1] |

| pKa2 | 10.77 | [1] |

Key Biological Roles and Mechanisms of Action

Anticancer Activity

DAP has been recognized for its cytotoxic effects on cancer cells since the 1950s. Its primary mechanism of action involves its role as a purine antagonist, interfering with nucleic acid synthesis and cellular metabolism.

Mechanism of Action:

-

Inhibition of DNA Synthesis: DAP is metabolized to its triphosphate form, which can be incorporated into DNA, leading to the inhibition of DNA replication and repair processes.[2]

-

Cell Cycle Arrest: Treatment of cancer cells with DAP can induce cell cycle arrest, primarily at the G1/G0 and G2/M phases, preventing cell proliferation.[3] For instance, in L1210 mouse leukemia cells, DAP was shown to cause an accumulation of cells in the G2/M phase.[3] In Vicia faba roots, DAP completely inhibited cell division by preventing the onset of prophase.[2]

Quantitative Data on Anticancer Activity:

| Cell Line | Compound | Activity | Value | Reference |

| L1210 Mouse Leukemia | 2,6-Diaminopurine (DAP) | Antiproliferative | Stronger than DAPdR | [3] |

| L1210 Mouse Leukemia | 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) | Antiproliferative | Weaker than DAP | [3] |

| Vicia faba roots | 2,6-Diaminopurine (DAP) | Inhibition of DNA synthesis | Complete at 9.6 x 10⁻⁵ M | [2] |

Antiviral Activity

Derivatives of DAP have shown significant promise as antiviral agents, particularly against retroviruses like Human Immunodeficiency Virus (HIV). These compounds often act as prodrugs, requiring intracellular activation to exert their therapeutic effect.

Mechanism of Action:

-

Reverse Transcriptase Inhibition: The dioxolane derivative of DAP, (-)-β-d-2,6-diaminopurine dioxolane (DAPD), is a nucleoside reverse transcriptase inhibitor.[4] It is deaminated by adenosine deaminase to (-)-β-d-dioxolane guanine (DXG), which is then phosphorylated to its active triphosphate form (DXG-TP).[4] DXG-TP acts as a potent inhibitor of HIV reverse transcriptase.[4]

Quantitative Data on Antiviral Activity:

| Virus | Cell Line | Compound | IC50 | Selectivity Index (SI) | Reference |

| Dengue Virus | Not Specified | Compound 6i (DAP derivative) | 0.5 - 5.3 µM | High | [5] |

| Zika Virus | Not Specified | Compound 6i (DAP derivative) | 0.5 - 5.3 µM | High | [5] |

| West Nile Virus | Not Specified | Compound 6i (DAP derivative) | 0.5 - 5.3 µM | High | [5] |

| Influenza A Virus | Not Specified | Compound 6i (DAP derivative) | 0.5 - 5.3 µM | High | [5] |

| SARS-CoV-2 | Calu-3 | Compound 6i (DAP derivative) | 0.5 µM | 240 | [5] |

| HIV-1 (LAI strain) | MT2 | DAPD | Not specified | Not specified | [4] |

Correction of Nonsense Mutations

A groundbreaking application of DAP is its ability to induce readthrough of premature termination codons (PTCs), offering a potential therapeutic strategy for genetic diseases caused by nonsense mutations.

Mechanism of Action:

-

Inhibition of tRNA Methyltransferase: DAP interferes with the activity of FTSJ1, a tRNA-specific 2′-O-methyltransferase.[6] This enzyme is responsible for modifying the anticodon of tRNATrp. By inhibiting FTSJ1, DAP promotes the misreading of UGA nonsense codons as tryptophan, thereby restoring the synthesis of a full-length, functional protein.[6][7]

Quantitative Data on Nonsense Mutation Correction:

| Cell Line | Gene with Nonsense Mutation | Compound | Effect | Reference |

| Calu-6 Cancer Cells | TP53 (UGA) | 2,6-Diaminopurine (DAP) | Increased p53 protein level | [6] |

| HeLa Cells | Luciferase Reporter (UGA) | 2,6-Diaminopurine (DAP) | Dose-dependent increase in luciferase activity | [6] |

Metabolism of 2,6-Diaminopurine

The metabolic fate of DAP is crucial to its biological activity and therapeutic efficacy. A key enzymatic conversion is its deamination by adenosine deaminase (ADA).

Enzymatic Conversion:

-

The 2'-deoxyriboside of DAP (dAPdR) is an excellent substrate for adenosine deaminase, which catalyzes its conversion to deoxyguanosine.[3]

-

The dioxolane derivative, DAPD, is also a substrate for ADA, being converted to dioxolane guanine (DXG).[4]

Kinetic Data for DAP Derivatives with Adenosine Deaminase:

| Substrate/Inhibitor | Enzyme Source | Km | kcat | Ki | Reference |

| DAPD | Calf Adenosine Deaminase | 15 ± 0.7 µM | 540-fold slower than adenosine | Not Applicable | [4] |

Experimental Protocols

Synthesis of 2,6-Diaminopurine Derivatives

General Procedure for the Synthesis of 2,6-disubstituted purine derivatives: [5]

-

Suspend 2,6-dichloro-9H-purine in n-butanol in a microwave tube.

-

Add the appropriate amine and triethylamine (NEt3).

-

Heat the reaction mixture in the microwave at a temperature ranging from 70-120 °C until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Purify the resulting intermediate.

-

React the intermediate with a second amine under similar microwave conditions to obtain the final 2,6-disubstituted purine derivative.

-

Purify the final product using column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

Protocol adapted from ATCC MTT Cell Proliferation Assay:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Add various concentrations of the test compound (e.g., 2,6-diaminopurine) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of Detergent Reagent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antiviral Assay (HIV)

Protocol for assessing anti-HIV activity in the presence of adenosine deaminase inhibitors: [4]

-

Cell Culture: Culture MT2 cells or PHA-stimulated human peripheral blood mononuclear cells (PBMCs).

-

Infection: Infect the cells with the LAI strain of HIV-1 at a specified multiplicity of infection (MOI).

-

Compound and Inhibitor Addition: Add serial dilutions of the test compound (e.g., DAPD) to the infected cells. For experiments investigating the role of adenosine deaminase, pre-incubate the cells with an ADA inhibitor such as deoxycoformycin (DCF) (e.g., 10 µM) for 30 minutes before adding the test compound.

-

Incubation: Incubate the cultures for 5-6 days.

-

Assessment of Antiviral Activity:

-

XTT Assay: Measure cell viability using the XTT assay, which quantifies the reduction of a tetrazolium salt by metabolically active cells.

-

Virus Quantification: Harvest the supernatant, pellet the virus by ultracentrifugation, and quantify the amount of virus, for example, by measuring reverse transcriptase activity or viral protein levels (e.g., p24 antigen).

-

-

Data Analysis: Determine the IC50 value of the compound in the presence and absence of the ADA inhibitor.

Nonsense Mutation Readthrough Assay (Luciferase Reporter Assay)

Protocol adapted from a study on DAP's effect on nonsense mutations: [6]

-

Plasmid Construction: Create a luciferase reporter plasmid containing a premature termination codon (e.g., UGA) within the luciferase open reading frame.

-

Cell Transfection: Transfect a suitable cell line (e.g., HeLa cells) with the reporter plasmid.

-

Compound Treatment: Treat the transfected cells with various concentrations of 2,6-diaminopurine or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the fold-increase in luciferase activity in DAP-treated cells compared to the vehicle control to determine the readthrough efficiency.

Cell Cycle Analysis by Flow Cytometry

Protocol for Propidium Iodide Staining: [8][9]

-

Cell Harvesting: Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 2% FBS).

-

Fixation: Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 1 hour.

-

Washing: Wash the fixed cells twice with PBS.

-

RNase Treatment and Staining: Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A (to degrade RNA and ensure PI only binds to DNA).

-

Incubation: Incubate the cells in the staining solution, protected from light, for at least 4 hours at 4°C.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and measure the emission at approximately 600 nm.

-

Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Conclusion

2,6-Diaminopurine and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. From its historical use in cancer therapy to its more recent applications in antiviral drug development and the correction of genetic disorders, DAP continues to be a subject of intense scientific investigation. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to explore and expand upon the known biological roles of this intriguing purine analog. As our understanding of the complex signaling and metabolic pathways influenced by DAP deepens, so too will the opportunities for innovative drug design and development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. CYTOLOGICAL STUDIES ON THE ANTIMETABOLITE ACTION OF 2,6-DIAMINOPURINE IN VICIA FABA ROOTS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 9. vet.cornell.edu [vet.cornell.edu]

2,6-Diaminopurine: A Precursor in Purine Metabolism and its Therapeutic Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,6-diaminopurine (DAP) and its role as a precursor in purine metabolism. While the initial topic of interest was 2,6-dihydroxyaminopurine, an extensive literature search revealed a significant lack of information regarding its metabolic fate and function. In contrast, 2,6-diaminopurine, a closely related analog of adenine, is well-documented as a precursor to guanine nucleotides and has been the subject of numerous studies for its therapeutic potential, particularly in oncology and virology. This guide will therefore focus on the metabolic pathways, enzymatic interactions, and experimental analysis of 2,6-diaminopurine.

Purine metabolism is a fundamental cellular process responsible for the synthesis, degradation, and recycling of purine nucleotides, which are essential for nucleic acid synthesis, energy transfer, and cellular signaling.[1] The salvage pathway allows cells to recycle purine bases from the breakdown of nucleic acids, conserving energy.[2] It is within this salvage pathway that 2,6-diaminopurine exerts its primary metabolic effects.

Chemical and Physical Properties of 2,6-Diaminopurine

| Property | Value | Source |

| Molecular Formula | C5H6N6 | [3] |

| Molecular Weight | 150.14 g/mol | [3] |

| IUPAC Name | 7H-purine-2,6-diamine | [3] |

| Synonyms | 2-Aminoadenine, DAP | [3] |

| CAS Number | 1904-98-9 | [3] |

Role of 2,6-Diaminopurine in Purine Metabolism

2,6-Diaminopurine is an analog of adenine, differing by the presence of an additional amino group at the C2 position of the purine ring. This structural similarity allows it to be recognized and metabolized by several enzymes of the purine salvage pathway. The primary metabolic fate of DAP is its conversion to guanine nucleotides, thereby serving as a precursor for these essential building blocks of DNA and RNA.

The metabolic activation of DAP is primarily carried out by the enzyme adenine phosphoribosyltransferase (APRT) , which catalyzes the conversion of DAP to 2,6-diaminopurine ribonucleotide (DAP-monophosphate). This is analogous to the conversion of adenine to adenosine monophosphate (AMP). Once converted to its ribonucleotide form, it can be further metabolized to the triphosphate form and incorporated into nucleic acids.[1]

However, the more significant metabolic pathway for DAP, and the one that links it to guanine metabolism, involves its deamination. The 2'-deoxyriboside of 2,6-diaminopurine (dDAPR) has been shown to be a substrate for adenosine deaminase (ADA) , which converts it to deoxyguanosine.[1] Deoxyguanosine can then be phosphorylated to deoxyguanosine triphosphate (dGTP) and incorporated into DNA.

Furthermore, 2,6-diaminopurine itself can be a substrate for purine nucleoside phosphorylase (PNP) , which cleaves the glycosidic bond to release the free base.[1]

The metabolic conversion of 2,6-diaminopurine and its derivatives has significant implications for its use as a therapeutic agent. By acting as a precursor to guanine nucleotides, it can influence cellular processes that are dependent on guanine levels. Moreover, its interaction with key enzymes in the purine salvage pathway makes it a target for drug development.

Signaling Pathways and Experimental Workflows

The metabolic processing of 2,6-diaminopurine can be visualized as a series of enzymatic reactions integrated into the purine salvage pathway.

Caption: Metabolic pathway of 2,6-diaminopurine as a precursor to deoxyguanosine.

An experimental workflow to investigate the metabolism of 2,6-diaminopurine in a cellular context would typically involve cell culture, extraction of metabolites, and analysis by High-Performance Liquid Chromatography (HPLC).

Caption: A typical experimental workflow for studying DAP metabolism in cultured cells.

Quantitative Data

While specific kinetic data for this compound is unavailable, studies on 2,6-diaminopurine derivatives provide some quantitative insights into their interaction with purine metabolic enzymes.

| Compound | Enzyme | Parameter | Value | Source |

| 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) | Adenosine Deaminase (ADA) | Km | Similar to adenosine | [4] |

| Vmax | 35-fold lower than adenosine | [4] | ||

| 2',3'-didehydro derivative of ddDAPR (ddeDAPR) | Adenosine Deaminase (ADA) | Vmax | 350-fold lower than adenosine | [4] |

| Ki/K (vs. adenosine) | 0.17 | [4] | ||

| Ki/K (vs. ddAdo) | 0.05 | [4] | ||

| Ki/K (vs. araA) | 0.06 | [4] |

These data indicate that while the 2',3'-dideoxyriboside derivatives of DAP are poor substrates for ADA, they act as potent inhibitors of the enzyme.[4] This inhibitory activity is a key aspect of their therapeutic potential.

Experimental Protocols

Analysis of 2,6-Diaminopurine and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of purine analogs in biological samples.[5][6]

Objective: To separate and quantify 2,6-diaminopurine and its metabolites (e.g., deoxyguanosine) in cell extracts or biological fluids.

Materials:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1 M Ammonium acetate, pH 5.5

-

Mobile Phase B: Methanol

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

2,6-Diaminopurine standard

-

Deoxyguanosine standard

-

Internal standard (e.g., 5-bromouracil)

Procedure:

-

Sample Preparation (Cell Extracts):

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a known volume of ice-cold 0.4 M perchloric acid.

-

Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the supernatant by adding a calculated amount of 3 M KOH.

-

Incubate on ice for 15 minutes to precipitate potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Inject the prepared sample.

-

Run a gradient elution program to separate the compounds of interest. A typical gradient might be:

-

0-5 min: 5% B

-

5-15 min: 5-30% B (linear gradient)

-

15-20 min: 30% B

-

20-25 min: 30-5% B (linear gradient)

-

25-30 min: 5% B (re-equilibration)

-

-

Monitor the absorbance at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.

-

Assay of Adenosine Deaminase (ADA) Activity

This protocol is a spectrophotometric assay based on the decrease in absorbance at 265 nm as adenosine is converted to inosine. The inhibition of this reaction by DAP derivatives can also be measured.

Objective: To determine the activity of adenosine deaminase and assess the inhibitory potential of 2,6-diaminopurine derivatives.

Materials:

-

Spectrophotometer capable of measuring absorbance at 265 nm

-

Quartz cuvettes

-

Adenosine solution (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Adenosine deaminase enzyme

-

2,6-diaminopurine derivative (inhibitor) solution

Procedure:

-

Enzyme Activity Measurement:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and adenosine solution.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of adenosine deaminase.

-

Immediately start monitoring the decrease in absorbance at 265 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve. One unit of ADA activity is defined as the amount of enzyme that catalyzes the deamination of 1 µmol of adenosine per minute.

-

-

Inhibition Assay:

-

Prepare reaction mixtures as above, but with the addition of varying concentrations of the 2,6-diaminopurine derivative.

-

Pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.

-

Initiate the reaction by adding the adenosine solution and measure the reaction rate as described above.

-

Determine the type of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki) using appropriate kinetic models (e.g., Lineweaver-Burk plot).

-

Conclusion

2,6-diaminopurine serves as an important precursor in the purine salvage pathway, leading to the formation of guanine nucleotides. Its ability to be metabolized by key enzymes such as adenosine deaminase and purine nucleoside phosphorylase makes it a compound of significant interest for therapeutic applications. The provided experimental protocols offer a foundation for researchers to investigate the metabolism and enzymatic interactions of 2,6-diaminopurine and its derivatives. Further research into the quantitative aspects of its metabolism and the development of more specific inhibitors will be crucial for advancing its potential as a therapeutic agent. While the role of this compound in purine metabolism remains to be elucidated, the study of related compounds like 2,6-diaminopurine provides a valuable framework for understanding the intricacies of purine salvage and its potential for pharmacological intervention.

References

- 1. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. The 2',3'-dideoxyriboside of 2,6-diaminopurine and its 2',3'-didehydro derivative inhibit the deamination of 2',3'-dideoxyadenosine, an inhibitor of human immunodeficiency virus (HIV) replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatographic determination of (-)-beta-D-2,6-diaminopurine dioxolane and its metabolite, dioxolane guanosine, using ultraviolet and on-line radiochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 8-Aminoxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility and pKa values of 8-aminoxanthine, a purine derivative of significant interest in biochemical and pharmaceutical research. Due to the ambiguity of the term "2,6-Dihydroxyaminopurine," this guide focuses on 8-aminoxanthine, the most plausible and well-characterized compound fitting this structural description. Detailed experimental protocols for determining these physicochemical properties are provided, along with a summary of its metabolic context.

Introduction: Clarification of Nomenclature

The compound "this compound" is not a standard chemical name and does not correspond to a readily identifiable structure in chemical databases. Purine nomenclature specifies substituent positions on a bicyclic ring system. The name implies two hydroxyl (-OH) groups at positions 2 and 6, and an amino (-NH2) group at an unspecified position.

In its stable tautomeric form, 2,6-dihydroxypurine is known as xanthine. Therefore, a plausible interpretation of the requested compound is a xanthine molecule with an amino group. "8-Aminoxanthine" (IUPAC name: 8-amino-3,5-dihydropurine-2,6-dione) is a well-documented compound that fits this description and is also referred to as 8-amino-2,6-dihydroxypurine.[1] This guide will proceed with the characterization of 8-aminoxanthine.

8-Aminoxanthine belongs to the 8-aminopurine class of metabolites, which are under investigation for their potential physiological roles and pharmacological effects, including diuretic and natriuretic activities.[2][3]

Physicochemical Properties of 8-Aminoxanthine

Quantitative data on the solubility and pKa of 8-aminoxanthine are not extensively reported in readily available literature, which is common for specialized research compounds. However, general properties of xanthine and its derivatives can provide a strong indication of its expected behavior.

Solubility

Xanthine and its derivatives, including 8-aminoxanthine, are generally characterized by poor water solubility.[4] This is attributed to strong intermolecular hydrogen bonding and base stacking in the crystalline structure.[4] 8-aminoxanthines are described as white crystalline compounds with high melting points, which is consistent with low solubility in neutral aqueous solutions.[5][6]

The solubility of xanthine itself is approximately 1 g in 14.5 L of water at 16°C. The addition of the polar amino group at the 8-position may slightly alter this, but it is expected to remain a sparingly soluble compound. Solubility is significantly increased in acidic and basic solutions due to the formation of soluble salts.

| Property | Value/Description | Source |

| Molecular Formula | C5H5N5O2 | [1][7] |

| Molecular Weight | 167.13 g/mol | [1][7] |

| Appearance | White crystalline compound | [5][6] |

| Aqueous Solubility | Poor/Slightly Soluble (Expected) | [4] |

| Solubility Profile | Soluble in acidic and basic solutions |

pKa Values

Xanthine has two pKa values, corresponding to the dissociation of protons from its two acidic N-H groups. The amino group in 8-aminoxanthine will introduce an additional pKa value, corresponding to the protonation of the amino group. The pKa values of a molecule can be determined experimentally through methods like potentiometric titration or UV-Vis spectrophotometry.[9]

Experimental Protocols

The following sections describe standard methodologies for the experimental determination of solubility and pKa values for purine derivatives like 8-aminoxanthine.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid 8-aminoxanthine is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 for physiological relevance).

-

Equilibration: The resulting suspension is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of 8-aminoxanthine in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11] A standard calibration curve is used for accurate quantification.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[9][12][13]

Methodology:

-

Sample Preparation: A precise amount of 8-aminoxanthine is dissolved in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[12][13] The ionic strength of the solution is kept constant using an inert salt like KCl (e.g., 0.15 M).[12]

-

Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with nitrogen to remove dissolved CO2.[12]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[12][13]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be determined from the inflection points of the curve.[12][13]

Metabolic and Signaling Context